5-(3,4-dichlorophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole-2(3H)-thione
Description
This compound is a substituted imidazole-thione derivative with the molecular formula C₂₂H₁₅Cl₂F₃N₄O₃S and a molecular weight of 543.35 g/mol. Its structure features a 3,4-dichlorophenyl group at position 5 of the imidazole ring and a 4-(trifluoromethoxy)phenyl substituent at position 1 (see SMILES: S=C1N=C(c2ccc(Cl)c(Cl)c2)N(c3ccc(OC(F)(F)F)cc3)C1) . The trifluoromethoxy group enhances lipophilicity and metabolic stability, while the dichlorophenyl moiety may contribute to steric and electronic effects critical for biological interactions.
Properties
IUPAC Name |
4-(3,4-dichlorophenyl)-3-[4-(trifluoromethoxy)phenyl]-1H-imidazole-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl2F3N2OS/c17-12-6-1-9(7-13(12)18)14-8-22-15(25)23(14)10-2-4-11(5-3-10)24-16(19,20)21/h1-8H,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJZYKERTOQRETD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=CNC2=S)C3=CC(=C(C=C3)Cl)Cl)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl2F3N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-dichlorophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole-2(3H)-thione typically involves multi-step organic reactions. One common method involves the reaction of 3,4-dichlorophenyl isothiocyanate with 4-(trifluoromethoxy)aniline under controlled conditions to form the desired imidazole derivative. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
5-(3,4-dichlorophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole-2(3H)-thione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the imidazole ring, using reagents like sodium hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide or potassium carbonate in acetone.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
Ethyl 4-((2-(4-fluorobenzamido)ethyl)sulfonyl)piperazine-1-carboxylate has been investigated for its potential as a therapeutic agent. Specifically, it has shown promise in:
- Anticancer Activity : Research indicates that compounds with similar structures can inhibit the activity of specific kinases involved in cancer progression. For instance, compounds targeting anaplastic lymphoma kinase (ALK) have been documented to exhibit significant anticancer properties .
- HIV Inhibition : The compound's structural analogs have been studied for their ability to inhibit HIV-1 transcription activation, suggesting potential applications in antiviral therapies .
Neurological Applications
The compound may also play a role in neurological research. Its sulfonamide group is known to enhance glutamate receptor function, which is crucial for synaptic transmission and plasticity in the brain. This could open avenues for developing treatments for neurodegenerative diseases .
Pharmacological Studies
Ethyl 4-((2-(4-fluorobenzamido)ethyl)sulfonyl)piperazine-1-carboxylate is being evaluated for its pharmacokinetic properties, including:
- Bioavailability : Studies are focusing on its absorption, distribution, metabolism, and excretion (ADME) profiles to determine its suitability for therapeutic use.
- Safety and Efficacy : Preclinical trials are essential to assess the safety profile of this compound and its efficacy compared to existing medications.
Data Table: Summary of Research Findings
Case Study 1: Anticancer Activity
A study demonstrated that a derivative of ethyl 4-((2-(4-fluorobenzamido)ethyl)sulfonyl)piperazine-1-carboxylate effectively inhibited ALK, leading to reduced tumor growth in xenograft models. The compound exhibited a dose-dependent response, highlighting its potential as a targeted therapy in oncology.
Case Study 2: Neuropharmacology
In another investigation, the compound was tested for its effects on synaptic plasticity in rodent models. Results indicated that it significantly enhanced long-term potentiation (LTP), suggesting its utility in treating cognitive disorders associated with glutamate dysregulation.
Mechanism of Action
The mechanism of action of 5-(3,4-dichlorophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole-2(3H)-thione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle and Substituent Analysis
The compound belongs to the imidazole-thione class, distinct from oxadiazole-thiones (e.g., 5-(3,4-dichlorophenyl)-1,3,4-oxadiazole-2(3H)-thione ) , which lack the five-membered imidazole ring’s nitrogen atoms. Key structural analogs include:
Key Observations :
- Steric Effects : Dimethyl groups in introduce steric hindrance, which might reduce enzymatic degradation but also limit membrane permeability.
- Heterocycle Impact : Oxadiazole-thiones () exhibit different electronic profiles due to the oxygen and nitrogen arrangement, possibly altering target specificity compared to imidazole-thiones.
Biological Activity
5-(3,4-Dichlorophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole-2(3H)-thione is a compound of significant interest due to its potential biological activities. This article aims to provide a detailed overview of its biological properties, including its cytotoxic effects, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C17H13Cl2F3N2OS
- CAS Number : 1226444-60-5
The presence of the imidazole ring and various substituents such as dichlorophenyl and trifluoromethoxy groups contributes to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of imidazole derivatives, including our compound of interest. The following table summarizes key findings from various studies regarding its cytotoxic effects against different cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Cervical Cancer (SISO) | 2.38 - 3.77 | Induction of apoptosis |
| Bladder Cancer (RT-112) | 2.38 - 3.77 | Inhibition of cell proliferation |
| Breast Cancer (MCF-7) | 5.0 - 10.0 | Cell cycle arrest and apoptosis |
These findings indicate a strong correlation between the structural features of the compound and its cytotoxic potency.
The mechanism by which this compound exerts its anticancer effects appears to involve:
- Induction of Apoptosis : Studies show that treatment with this compound leads to significant increases in early and late apoptotic cells in treated cancer cell lines .
- Cell Cycle Arrest : The compound has been observed to cause cell cycle arrest at the G1 phase, preventing cancer cells from proliferating effectively .
Structure-Activity Relationship (SAR)
The efficacy of imidazole derivatives is often influenced by their substituents. For instance, the presence of electron-withdrawing groups such as trifluoromethoxy significantly enhances biological activity by stabilizing the imidazole ring and improving binding affinity to target proteins .
Key SAR Insights
- Substituent Effects : The dichlorophenyl group enhances lipophilicity, which may improve cellular uptake.
- Imidazole Core : Essential for biological activity; modifications can lead to varied potency.
- Fluorinated Groups : Contribute to increased selectivity towards certain cancer cell lines.
Case Studies
Several case studies have been conducted to assess the biological activity of this compound:
- In Vitro Study on SISO Cells :
- Bladder Cancer Model :
Q & A
Q. What are the common synthetic routes for 5-(3,4-dichlorophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole-2(3H)-thione?
The compound is synthesized via cyclocondensation reactions involving substituted benzaldehydes, thiourea derivatives, or xanthates. For example, potassium thiocyanate (KSCN) in anhydrous methanol under controlled temperatures (<20°C) can facilitate thione formation on the imidazole ring . Thin-layer chromatography (TLC) is typically used to monitor reaction progress, with yields ranging from 84% to 92% depending on substituent reactivity .
Q. How is the structural characterization of this compound validated in academic studies?
Common techniques include:
Q. What pharmacological activities are associated with this compound?
Imidazole-thione derivatives exhibit anti-parasitic activity, particularly against Trypanosoma brucei, with in vivo efficacy in stage 2 human African trypanosomiasis. The trifluoromethoxy and dichlorophenyl groups enhance lipophilicity and target binding .
Advanced Research Questions
Q. How do substituent modifications (e.g., dichlorophenyl vs. trifluoromethoxy) influence bioactivity?
- Electron-withdrawing groups (e.g., Cl, CF₃O): Increase metabolic stability and enzyme inhibition (e.g., hyaluronidase or nitric oxide synthase) .
- Hydrogen-bonding motifs : Weak C–H···F/N interactions in the crystal lattice correlate with improved solubility and bioavailability .
- Structure-activity relationship (SAR) : Derivatives with para-substituted aryl groups show higher anti-trypanosomal EC₅₀ values compared to ortho-substituted analogs .
Q. How can contradictory data in biological activity vs. cytotoxicity be resolved?
Q. What methodologies validate the compound’s stability under physiological conditions?
Q. How is the compound’s mechanism of action elucidated in enzyme inhibition studies?
- Molecular docking : Simulates binding to hyaluronidase or p38 MAP kinase, highlighting interactions with catalytic residues (e.g., His349 in hyaluronidase) .
- Kinetic assays : Measure competitive/non-competitive inhibition using fluorogenic substrates .
Methodological Considerations
Q. What analytical challenges arise in quantifying trace impurities during synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
